molecular formula C8H7F3O B1393103 1-(Difluoromethoxy)-3-fluoro-2-methylbenzene CAS No. 1214333-52-4

1-(Difluoromethoxy)-3-fluoro-2-methylbenzene

Cat. No.: B1393103
CAS No.: 1214333-52-4
M. Wt: 176.14 g/mol
InChI Key: SJLJZJPOEVOMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-3-fluoro-2-methylbenzene is an organic compound characterized by the presence of difluoromethoxy, fluoro, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-3-fluoro-2-methylbenzene typically involves the introduction of difluoromethoxy and fluoro groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of transition-metal catalysts has been reported to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-3-fluoro-2-methylbenzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include difluoromethylation reagents, transition-metal catalysts, and various nucleophiles. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to elevated temperatures .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-fluoro-2-methylbenzene involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethoxy)-3-fluoro-2-methylbenzene is unique due to the presence of both difluoromethoxy and fluoro groups, which confer distinct chemical properties such as high polarity and reactivity. These properties make it particularly valuable in the synthesis of complex organic molecules and in various industrial applications .

Properties

IUPAC Name

1-(difluoromethoxy)-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLJZJPOEVOMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethoxy)-3-fluoro-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethoxy)-3-fluoro-2-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-(Difluoromethoxy)-3-fluoro-2-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-(Difluoromethoxy)-3-fluoro-2-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-(Difluoromethoxy)-3-fluoro-2-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-(Difluoromethoxy)-3-fluoro-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.